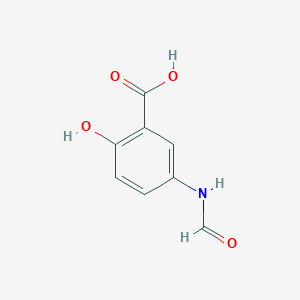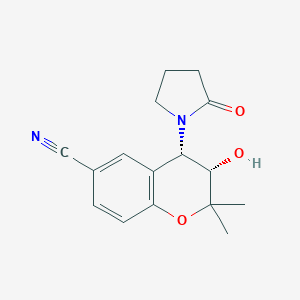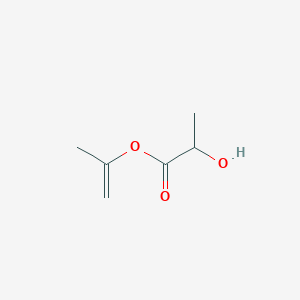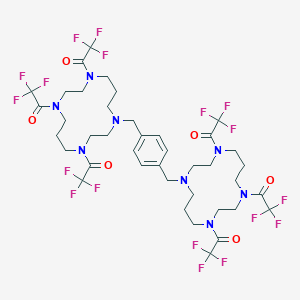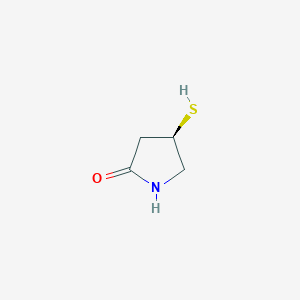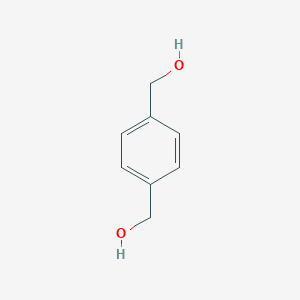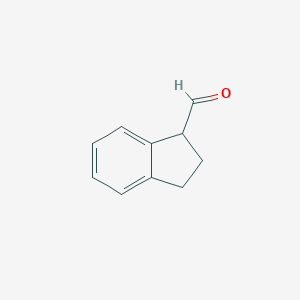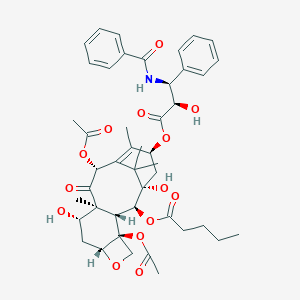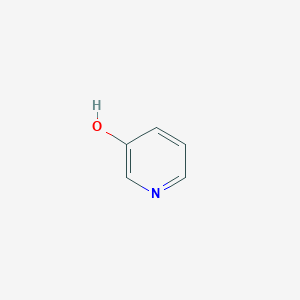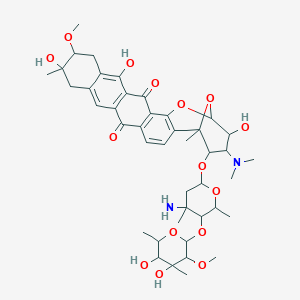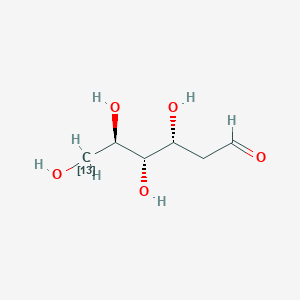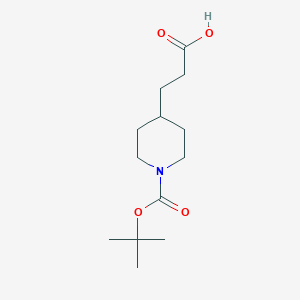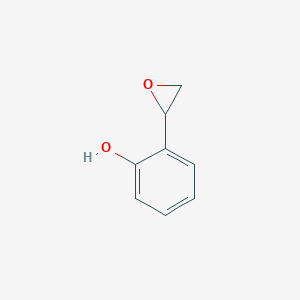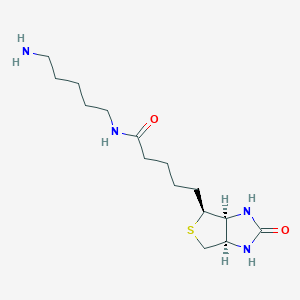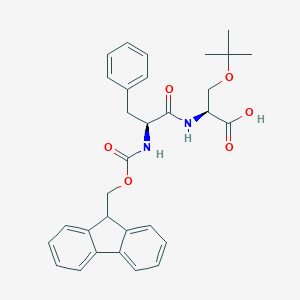
Fmoc-Phe-Ser(tBu)-OH
Übersicht
Beschreibung
“Fmoc-Phe-Ser(tBu)-OH” is a compound used in peptide synthesis, where “Fmoc” stands for fluorenylmethyloxycarbonyl, a protective group used in solid-phase peptide synthesis .
Synthesis Analysis
The synthesis of such compounds typically involves the use of Fmoc-based solid-phase peptide synthesis (SPPS), where amino acids with protective groups are added one at a time to a growing peptide chain .Molecular Structure Analysis
The molecular structure of these compounds typically includes a backbone of peptide bonds with side chains protected by various protective groups .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group is removed (deprotected) in the presence of a base, and then the next amino acid (with the Fmoc group) is coupled to the growing peptide chain .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on the specific structure and the presence of different protective groups .Wissenschaftliche Forschungsanwendungen
Racemization Studies in Peptide Synthesis
- Fmoc-Phe-Ser(tBu)-OH was found to exhibit high levels of racemization during automated stepwise solid-phase peptide synthesis under continuous-flow conditions. This discovery led to the development of new protocols to minimize racemization, enhancing the synthesis quality of peptides (Fenza, Tancredi, Galoppini, & Rovero, 1998).
Self-Assembly in Material Science
- The self-assembly of Fmoc-Phe-Ser(tBu)-OH and related compounds has been extensively studied. These compounds can form various self-assembled structures under different concentration and temperature conditions. Such studies are crucial for the design of novel materials with potential applications in nanotechnology and material science (Kshtriya, Koshti, & Gour, 2021).
Stereoselective Polymer-Supported Synthesis
- Research has been conducted on the polymer-supported synthesis of morpholine and thiomorpholine derivatives starting from immobilized Fmoc-Phe-Ser(tBu)-OH. This study highlights the compound's utility in the preparation of complex molecules, which could have implications in various chemical and pharmaceutical applications (Králová et al., 2017).
Synthesis of Novel Peptides
- Fmoc-Phe-Ser(tBu)-OH has been used in the efficient synthesis of unique peptides, demonstrating its versatility and importance in peptide chemistry. These findings contribute to the field of synthetic chemistry and broaden the scope of peptide-based research (Chauhan & Wilk, 2010).
Application in Solid Phase Peptide Synthesis
- The compound has been applied in solid phase peptide synthesis (SPPS), specifically in the development of a building block method for the synthesis of serine phosphopeptides. This is significant for research into tau phosphopeptides, which are relevant in the context of Alzheimer's Disease (Shapiro et al., 1996).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O6/c1-31(2,3)39-19-27(29(35)36)32-28(34)26(17-20-11-5-4-6-12-20)33-30(37)38-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,25-27H,17-19H2,1-3H3,(H,32,34)(H,33,37)(H,35,36)/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUVWIJXMJVBLO-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Phe-Ser(tBu)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



